molecular formula C23H23FN2O4S B12172590 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide

Cat. No.: B12172590
M. Wt: 442.5 g/mol
InChI Key: YPPMWTOECVNPIR-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrole derivative.

    Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through an amidation reaction, where the amine group of the pyrrole derivative reacts with a methoxybenzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Chemical Biology: It is utilized in chemical biology studies to probe the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression Modulation: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide can be compared with other similar compounds, such as:

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups that exhibit similar biological activities.

    Sulfonylated Pyrroles: Pyrrole derivatives with sulfonyl groups that have comparable chemical properties.

    Methoxybenzamide Analogs: Compounds with methoxybenzamide moieties that share similar pharmacological profiles.

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)20-12-8-18(24)9-13-20)22(26)25-23(27)17-6-10-19(30-4)11-7-17/h5-13H,1,14H2,2-4H3,(H,25,27)

InChI Key

YPPMWTOECVNPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)OC)CC=C)C

Origin of Product

United States

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